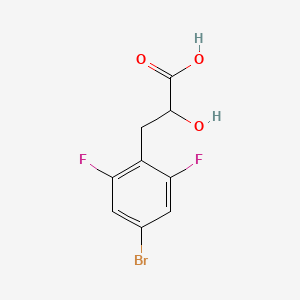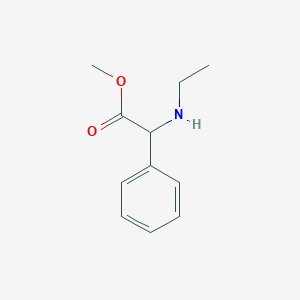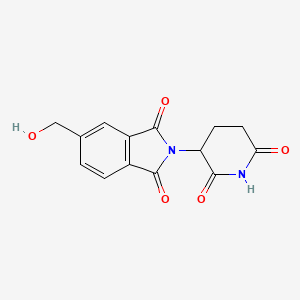![molecular formula C10H18ClNO2 B13553647 2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)
2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.7084 . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
The synthesis of 2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride can be compared with other similar compounds, such as:
2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid: This compound has a similar spirocyclic structure but differs in the functional groups attached to the ring system.
Tert-butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate: This compound also features a spirocyclic ring but has different substituents, which can affect its chemical and biological properties.
The uniqueness of 2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride lies in its specific combination of functional groups and stereoisomeric forms, which can result in distinct physical, chemical, and biological properties.
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
2-(2-azaspiro[4.4]nonan-8-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)5-8-1-2-10(6-8)3-4-11-7-10;/h8,11H,1-7H2,(H,12,13);1H |
InChI Key |
DIDKAVJAJCEHSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)CC1CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


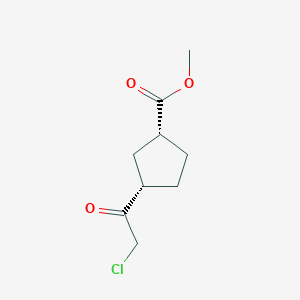
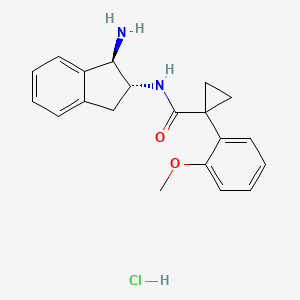
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
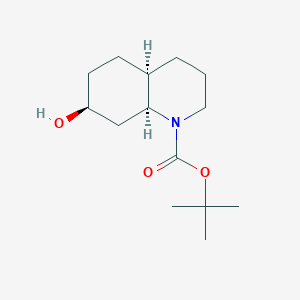
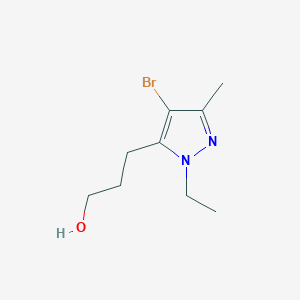
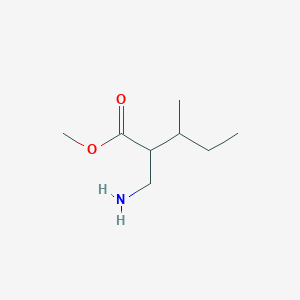
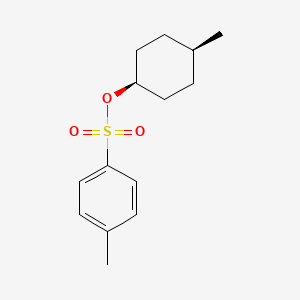
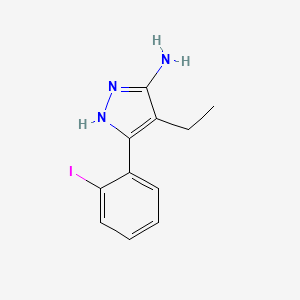

![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)
